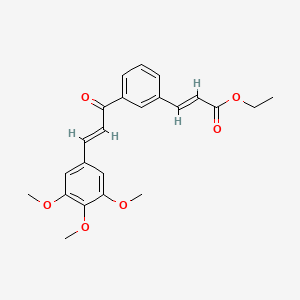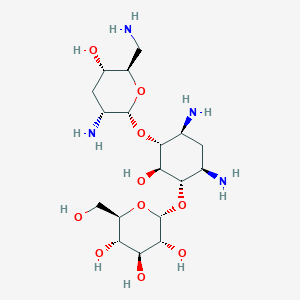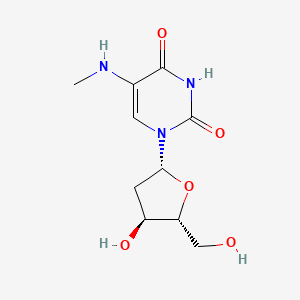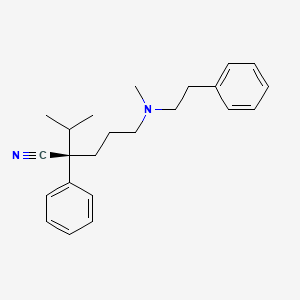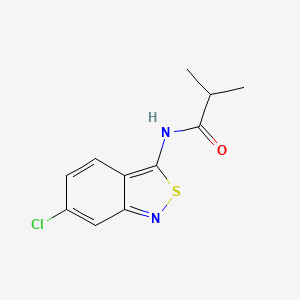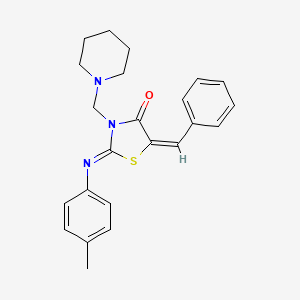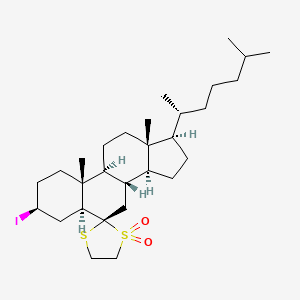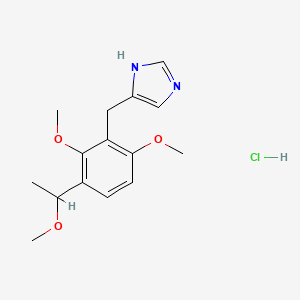
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring and a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the substituted phenyl group:
Attachment of the phenyl group to the imidazole ring: This step often requires the use of coupling reagents and catalysts to facilitate the formation of the carbon-nitrogen bond.
Formation of the monohydrochloride salt: This is achieved by treating the final product with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxyphenol: A phenolic compound with similar methoxy substitutions.
4-Allyl-2,6-dimethoxyphenol: Another phenolic compound with an allyl group instead of a methoxyethyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: A compound with similar structural features but different substituents.
Uniqueness
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is unique due to the presence of both an imidazole ring and a highly substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116795-84-7 |
|---|---|
Formule moléculaire |
C15H21ClN2O3 |
Poids moléculaire |
312.79 g/mol |
Nom IUPAC |
5-[[2,6-dimethoxy-3-(1-methoxyethyl)phenyl]methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(18-2)12-5-6-14(19-3)13(15(12)20-4)7-11-8-16-9-17-11;/h5-6,8-10H,7H2,1-4H3,(H,16,17);1H |
Clé InChI |
RKJIANZDZFOGHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)OC)CC2=CN=CN2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)

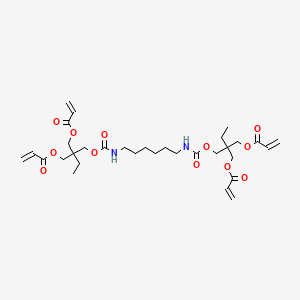
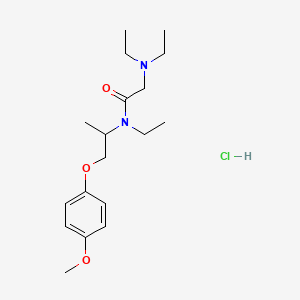
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
